Ethyl hydrogen sebacate
CAS No.: 693-55-0
Cat. No.: VC0525409
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 693-55-0 |
|---|---|
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | 10-ethoxy-10-oxodecanoic acid |
| Standard InChI | InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) |
| Standard InChI Key | DLZCDMPHHUODDO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCCCC(=O)O |
| Canonical SMILES | CCOC(=O)CCCCCCCCC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Key Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₄ | |
| Molecular Weight | 230.30 g/mol | |
| Melting Point | 35–38°C (crystalline form) | |
| CAS Registry Number | 693-55-0 | |
| SMILES Notation | CCOC(=O)CCCCCCCCC(=O)O |
EHS is a colorless to pale yellow liquid with a mild, sweet odor. It is insoluble in water but soluble in organic solvents like ethanol and ether. Its structure includes an ethyl ester group and a carboxylic acid moiety, distinguishing it from diethyl sebacate (a diester) and other monoesters like ethyl adipate .
Synthesis and Production
Synthetic Pathways
EHS is synthesized via esterification of sebacic acid with ethanol, followed by purification. Industrial methods often involve:
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Acid-Catalyzed Esterification: Sebacic acid reacts with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form EHS and water.
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Biocatalytic Methods: Microbial systems, such as Escherichia coli engineered with esterification genes, can produce ethyl esters of fatty acids, which are subsequently oxidized to mono-ethyl dicarboxylic acids (MEDA) .
For example, E. coli strains expressing atfA (an alcohol acyltransferase) efficiently convert medium-chain fatty acids (MCFAs) into their ethyl esters, which undergo ω-oxidation to yield MEDA. This biocatalytic route enhances substrate specificity and reduces byproduct formation .
Applications
Pharmaceutical and Industrial Use
EHS’s plasticizing properties improve polymer flexibility and stability in pharmaceutical coatings, enhancing drug delivery systems . In biotechnology, its role in MEDA production aligns with sustainable chemical synthesis, offering alternatives to petroleum-based products .
| Hazard | Classification (GHS) | P-Codes |
|---|---|---|
| Skin Irritation | Causes skin irritation (H315) | P261, P302+P352 |
| Eye Irritation | Causes serious eye irritation (H319) | P305+P351+P338 |
| Respiratory Effects | May cause respiratory irritation (H335) | P304+P340 |
EHS requires protective gloves, goggles, and ventilation. It should be stored in sealed containers at ambient temperatures .
Research and Development
Emerging Findings
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Biocatalytic Efficiency: E. coli strains engineered with atfA achieve higher ω-oxidation rates for ethyl esters than free fatty acids, producing MEDA at 0.36 mM after 19 hours .
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Proteomics Interactions: While direct mechanisms are unclear, EHS’s carboxylic acid group may interact with proteins, suggesting potential roles in biochemical studies .
Comparison with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Sebacic Acid | C₁₀H₁₈O₄ | Dicarboxylic acid precursor; no ethyl group |
| Diethyl Sebacate | C₁₄H₂₆O₄ | Diester; higher molecular weight (258.36 g/mol) |
| Ethyl Adipate | C₁₂H₂₂O₄ | Derived from adipic acid (6-carbon chain) |
EHS’s monoester structure and longer carbon chain (10 carbons) distinguish it from esters like ethyl adipate and diethyl sebacate .
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